molecular formula C18H32O2 B164012 Linoelaidic acid CAS No. 506-21-8

Linoelaidic acid

Cat. No.: B164012
CAS No.: 506-21-8
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-AVQMFFATSA-N
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Description

Linoelaidic acid is an omega-6 trans fatty acid and a cis-trans isomer of linoleic acid. It is commonly found in partially hydrogenated vegetable oils and is characterized by its white or colorless viscous liquid form . This compound is known for its role in various biological processes and its impact on human health.

Mechanism of Action

Target of Action

Linoelaidic acid is an omega-6 trans fatty acid and is a cis-trans isomer of linoleic acid . It is found in partially hydrogenated vegetable oils .

Mode of Action

It is known that this compound, like other fatty acids, can be incorporated into cell membranes, potentially affecting membrane fluidity . This could influence the function of membrane proteins, including receptors, ion channels, and enzymes, thereby affecting cellular signaling pathways.

Biochemical Pathways

This compound is involved in various biochemical pathways. It is a component of partially hydrogenated vegetable oils and is linked to heart diseases . It is also involved in the biosynthesis of diapause-induced differential fatty acids . .

Result of Action

It is known that the presence of this compound is linked to heart diseases . This suggests that it may have detrimental effects on cardiovascular health, possibly by influencing lipid metabolism and promoting inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoelaidic acid can be synthesized through the partial hydrogenation of linoleic acid. This process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a catalyst, typically nickel, under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of vegetable oils. The process involves heating the oil to a high temperature and then passing hydrogen gas through it in the presence of a metal catalyst. This method is widely used to produce trans fatty acids for use in food products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.

    Reduction: The compound can be reduced to form saturated fatty acids.

    Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as nickel.

    Substitution: Various reagents depending on the desired substitution, such as halogens or other functional groups.

Major Products Formed:

    Oxidation: Hydroperoxides and other oxidative degradation products.

    Reduction: Saturated fatty acids.

    Substitution: Derivatives with substituted functional groups.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific cis-trans isomerism and its presence in partially hydrogenated vegetable oils. Its impact on health, particularly its association with cardiovascular diseases, sets it apart from other similar compounds .

Properties

IUPAC Name

(9E,12E)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-AVQMFFATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897508
Record name Linolelaidic Acid
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Linoelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

506-21-8, 8024-22-4
Record name Linolelaidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-21-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linolelaidic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oils, grape
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Record name LINOLELAIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7552P0K6PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Linoelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 - 29 °C
Record name Linoelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of linoelaidic acid?

A1: this compound has a molecular formula of C18H32O2 and a molecular weight of 280.45 g/mol.

Q2: What are the structural characteristics of this compound?

A2: this compound (18:2t9,12) is an unsaturated trans fatty acid with 18 carbon atoms and two double bonds in the trans configuration. [] The first double bond is located at the ninth carbon atom, and the second double bond is at the twelfth carbon atom, both counted from the carboxyl end of the molecule.

Q3: How is this compound typically analyzed?

A3: Gas chromatography (GC) is a common technique employed to quantify this compound and its isomers in various matrices, including food products and biological samples. [, , , ] Mass spectrometry (MS) is frequently coupled with GC for enhanced identification and quantification. [, ] For example, researchers have used isotope dilution-gas chromatography-mass spectrometry (ID-GC-MS) to accurately determine this compound levels in human plasma. [, ]

Q4: How does this compound impact endothelial cells?

A5: Studies indicate that this compound induces apoptosis in human umbilical vein endothelial cells (HUVECs), potentially by influencing lipid raft dynamics. [] This process is associated with increased expression of pro-apoptotic proteins, cell cycle arrest, and elevated levels of inflammatory factors. [] Compared to elaidic acid (another TFA), this compound exhibits a stronger pro-apoptotic and inflammatory effect on these cells. []

Q5: Does this compound affect nitric oxide production?

A6: Research suggests that this compound can impair nitric oxide (NO) production in endothelial cells. [] This effect may be linked to its ability to activate NF-κB, a transcription factor involved in inflammatory responses. []

Q6: What role might this compound play in inflammatory processes?

A7: Evidence suggests that this compound can worsen intestinal inflammation. [] In a study using a mouse model of colitis, a diet high in TFAs, including this compound, was found to exacerbate colonic damage and increase the expression of pro-inflammatory cytokines. [] This effect may be related to its ability to promote the differentiation of T helper 17 cells, which are involved in inflammatory responses. [] Additionally, this compound can enhance extracellular ATP-induced apoptosis by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway, potentially contributing to inflammatory processes. []

Q7: Does this compound influence cell proliferation in cancer cells?

A8: Research on A549 human lung carcinoma cells has shown that this compound can increase cell proliferation and membrane complexity. [] This effect contrasts with that of some cis-polyunsaturated fatty acids, which have been shown to decrease proliferation in these cells. []

Q8: Is this compound associated with cardiovascular disease?

A9: this compound, like other TFAs, has been linked to an increased risk of cardiovascular disease. [, , , ] Epidemiological studies have consistently demonstrated a positive association between TFA intake and cardiovascular disease risk. [, , ] While the precise mechanisms are not fully elucidated, the effects of this compound on endothelial function, inflammation, and other metabolic processes likely contribute to this association. [, , , ]

Q9: What is the impact of dietary this compound?

A10: Dietary this compound, primarily consumed through foods containing partially hydrogenated vegetable oils, contributes to circulating levels of this TFA in the body. [, , , ] As discussed earlier, elevated this compound levels have been linked to adverse health outcomes, emphasizing the importance of minimizing its consumption. [, , , ]

Q10: How has the intake of this compound changed in the US population?

A11: Analysis of NHANES data has revealed a substantial decline in plasma TFA concentrations, including this compound, in US adults between 1999-2000 and 2009-2010. [] This decline coincides with public health efforts to reduce TFA consumption. [] Similar trends have been observed in children, indicating a broader reduction in dietary TFA exposure in the US. []

Q11: What is the role of this compound in metabolomic studies?

A13: this compound is one of the many metabolites measured in metabolomic studies, which aim to comprehensively analyze small molecules in biological systems. [, , ] In a study investigating metabolic changes associated with myocardial infarction in rats, this compound was identified as a potential biomarker, showing a significant increase in the infarcted heart tissue. [] Similarly, this compound levels were found to be altered in constipated mice treated with konjac glucomannan, highlighting its potential role in gut health. []

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